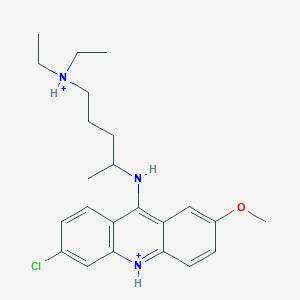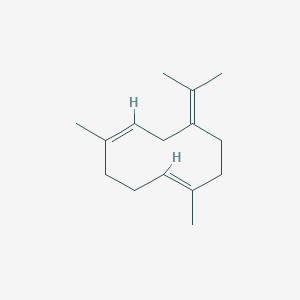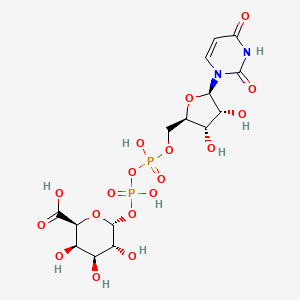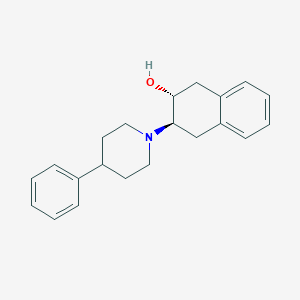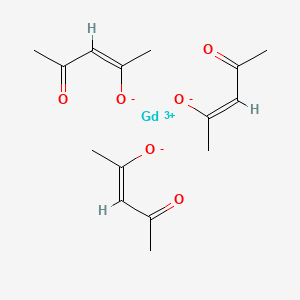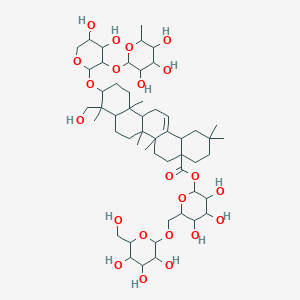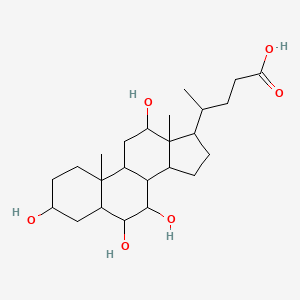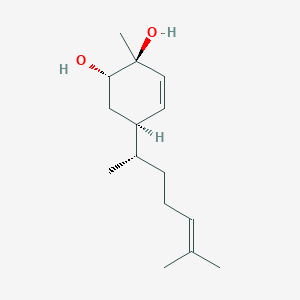
2,3-Dihydroxybisabola-4,10-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxybisabola-4,10-diene is a sesquiterpenoid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Natural Source and Derivatives : This compound has been identified in natural sources such as Curcuma longa, also known as turmeric. It is one of the several sesquiterpenes isolated from this plant, which includes a variety of other similar compounds with potential biological activities (Ohshiro, Kuroyanagi, & Ueno, 1990).
Chemical Isolation and Characterization : Research includes the isolation and characterization of similar bisabolane sesquiterpenoids from sources like Santalum austrocaledonicum. These studies focus on the extraction and detailed spectroscopic analysis of these compounds (Alpha, Raharivelomanana, Bianchini, Faure, & Cambon, 1997).
Synthesis and Transformation Studies : There is significant research on the synthesis and transformation of similar diene compounds. For example, studies on asymmetric 1,4-dihydroxylation of 1,3-dienes provide insights into chemical reactions and transformations relevant to compounds like 2,3-Dihydroxybisabola-4,10-diene (Burks, Kliman, & Morken, 2009).
Biological Activities and Applications : The compound and its derivatives have been studied for their potential biological activities. For example, the anti-inflammatory activity of bisabolane-type sesquiterpenoids was evaluated in vitro, indicating potential therapeutic applications (Cheng, Li, Wu, Xu, Xue, & Wei, 2019).
Phytochemistry and Ethnobotanical Aspects : The presence of this compound in plants like Curcuma longa, which has been traditionally used in various cultures, highlights its significance in phytochemistry and ethnobotany. These studies contribute to understanding the chemical basis of the traditional uses of these plants (Li, Feng, Xiao, Wang, Xue, & Liang, 2009).
Propiedades
Nombre del producto |
2,3-Dihydroxybisabola-4,10-diene |
|---|---|
Fórmula molecular |
C15H26O2 |
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
(1S,2S,5R)-2-methyl-5-[(2S)-6-methylhept-5-en-2-yl]cyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C15H26O2/c1-11(2)6-5-7-12(3)13-8-9-15(4,17)14(16)10-13/h6,8-9,12-14,16-17H,5,7,10H2,1-4H3/t12-,13+,14-,15-/m0/s1 |
Clave InChI |
YRFJMOGROZTYPC-XGUBFFRZSA-N |
SMILES isomérico |
C[C@@H](CCC=C(C)C)[C@H]1C[C@@H]([C@@](C=C1)(C)O)O |
SMILES canónico |
CC(CCC=C(C)C)C1CC(C(C=C1)(C)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1254876.png)
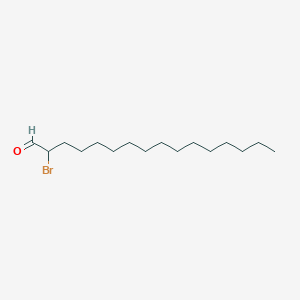
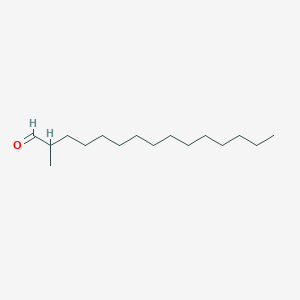
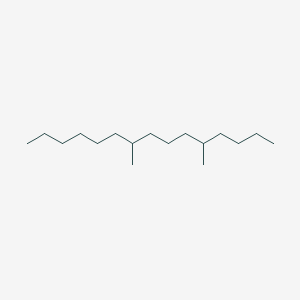
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid;(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B1254884.png)
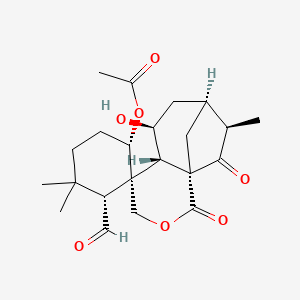
![N-butyl-11-[(7R,8R,9S,13S,14S,16R,17S)-16-chloro-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-yl]-N-methylundecanamide](/img/structure/B1254888.png)
